molecular formula C13H16N2O B12192294 8-Butoxyquinolin-5-amine CAS No. 75793-54-3

8-Butoxyquinolin-5-amine

Cat. No.: B12192294
CAS No.: 75793-54-3
M. Wt: 216.28 g/mol
InChI Key: PLAGCOMHYGEWHM-UHFFFAOYSA-N
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Description

5-Quinolinamine, 8-butoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amine group at the 5th position and a butoxy group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Quinolinamine, 8-butoxy- typically involves the functionalization of the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline precursor is reacted with butyl alcohol in the presence of a base to introduce the butoxy group at the 8th position. The amine group at the 5th position can be introduced through a reduction reaction of a nitro precursor.

Industrial Production Methods: Industrial production of 5-Quinolinamine, 8-butoxy- may involve multi-step synthesis starting from commercially available quinoline derivatives. The process includes nitration, reduction, and etherification steps under controlled conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: 5-Quinolinamine, 8-butoxy- can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The nitro precursor of this compound can be reduced to form the amine group.

    Substitution: The butoxy group can be introduced through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: Bases like sodium hydride or potassium carbonate in the presence of butyl alcohol.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 5-Quinolinamine.

    Substitution: 5-Quinolinamine, 8-butoxy-.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential as an antimalarial and antifungal agent.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 5-Quinolinamine, 8-butoxy- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms. This inhibition can lead to the death of the pathogen or prevent its proliferation.

Comparison with Similar Compounds

    8-Quinolinamine: Lacks the butoxy group but shares the amine functionality.

    5-Quinolinamine, 8-methoxy-: Similar structure with a methoxy group instead of a butoxy group.

    5-Quinolinamine, 8-ethoxy-: Contains an ethoxy group at the 8th position.

Uniqueness: 5-Quinolinamine, 8-butoxy- is unique due to the presence of the butoxy group, which can influence its lipophilicity and, consequently, its biological activity. The butoxy group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

75793-54-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-butoxyquinolin-5-amine

InChI

InChI=1S/C13H16N2O/c1-2-3-9-16-12-7-6-11(14)10-5-4-8-15-13(10)12/h4-8H,2-3,9,14H2,1H3

InChI Key

PLAGCOMHYGEWHM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)N)C=CC=N2

Origin of Product

United States

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